CK2-IN-6

Nicotinamide N-methyltransferase (NNMT) Binding Affinity Enzyme Inhibition

CK2-IN-6 is a high-purity protein kinase CK2 inhibitor featuring a unique pyrazolo[1,5-a]pyrimidine scaffold with a 3-chloroanilino group and a 7-cyclopropylimino substituent. Its distinct structure ensures potent and selective ATP-competitive binding critical for reproducible cancer, inflammation, and immune disease research. Procure this specific compound to maintain experimental integrity and avoid off-target effects associated with generic analogs.

Molecular Formula C19H16ClN7O2
Molecular Weight 409.8 g/mol
Cat. No. B15140162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-6
Molecular FormulaC19H16ClN7O2
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CC1N=C2C=C(N=C3N2N=CC3=CC4=C(NC(=O)N4)O)NC5=CC(=CC=C5)Cl
InChIInChI=1S/C19H16ClN7O2/c20-11-2-1-3-13(7-11)22-15-8-16(23-12-4-5-12)27-17(25-15)10(9-21-27)6-14-18(28)26-19(29)24-14/h1-3,6-9,12,22,28H,4-5H2,(H2,24,26,29)/b10-6+,23-16?
InChIKeyNBUPGVQNZDHFRA-ZRVFRXKQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one: A Pyrazolopyrimidine Derivative for Kinase Research


4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one (CAS 1309835-18-4), also known as CK2-IN-6, is a synthetic organic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a 5-hydroxy-1,3-dihydroimidazol-2-one moiety. It is primarily classified as a protein kinase inhibitor, specifically targeting Casein Kinase 2 (CK2) . The compound has a molecular formula of C19H16ClN7O2 and a molecular weight of approximately 409.8 g/mol . Its biological activity is centered on the inhibition of CK2, a constitutively active serine/threonine kinase implicated in various cellular processes, making it a tool compound for research in cancer, inflammation, and other kinase-related disorders .

Why Generic Substitution of 4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one (CK2-IN-6) Is Scientifically Unjustified


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to substitution patterns. Generic substitution within this class is not feasible due to the potential for dramatic shifts in kinase selectivity, potency, and even a complete change in the primary target. While many pyrazolo[1,5-a]pyrimidines are kinase inhibitors, their specific targets vary widely (e.g., CDK, PIM, TrkA, ALK2) [1]. The unique combination of a 3-chloroanilino group, a 7-cyclopropylimino group, and the imidazolone-containing substituent on the 3-position of the pyrazolopyrimidine core of CK2-IN-6 is critical for its interaction with the ATP-binding pocket of CK2. Therefore, replacing this compound with a generic analog without direct, quantitative evidence of equivalent activity and selectivity carries a high risk of experimental failure and misinterpretation of results.

Quantitative Evidence Guide: Differentiating 4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one (CK2-IN-6) from Comparators


Binding Affinity to Nicotinamide N-Methyltransferase (NNMT) Differentiates CK2-IN-6 from Other Kinase Inhibitors

While CK2-IN-6 is primarily known as a CK2 inhibitor, it exhibits a unique binding profile. It has a reported binding affinity (Ki) for human Nicotinamide N-methyltransferase (NNMT) of 650 nM [1]. This off-target binding may differentiate it from other CK2 inhibitors that do not interact with NNMT. The specificity of this interaction could be a critical factor in experimental design where NNMT activity is a confounding variable or a desired target.

Nicotinamide N-methyltransferase (NNMT) Binding Affinity Enzyme Inhibition

Chemical Structure Distinction from a Closely Related Pyrazolo[1,5-a]pyrimidine Derivative (CK2-IN-6 vs. 1171481-04-1)

The compound CK2-IN-6 shares an identical molecular formula (C19H16ClN7O2) and molecular weight (409.83 g/mol) with another compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide (CAS 1171481-04-1) . This structural isomerism underscores the critical importance of precise chemical identity. While both contain a pyrazolo-pyrimidine core, a chlorophenyl group, and a cyclopropyl group, their distinct core scaffolds (pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) and differing substitution patterns guarantee that they are not functionally interchangeable. This distinction is paramount for procurement to ensure the correct chemical entity is obtained for a specific research purpose.

Chemical Structure Isomerism Scaffold Differentiation

Recommended Research Applications for 4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one (CK2-IN-6)


Investigating CK2-Dependent Pathways in Cancer Cell Proliferation

CK2-IN-6 is a potent inhibitor of protein kinase CK2 . It is a suitable tool compound for in vitro studies exploring the role of CK2 in cancer cell proliferation, survival, and apoptosis. Researchers can use this compound to validate CK2 as a therapeutic target in various cancer models and to study the downstream signaling pathways affected by CK2 inhibition.

Elucidating the Role of CK2 in Inflammatory and Immunological Disorders

CK2 activity has been linked to inflammatory and immune responses. CK2-IN-6 can be used to investigate the contribution of CK2 to the pathology of conditions such as inflammation, pain, and certain immune diseases . Its application in relevant cell-based assays can help dissect the molecular mechanisms involved in these disorders.

Use as a Chemical Probe in Assays Where NNMT Activity is a Factor

Given its demonstrated binding affinity for NNMT (Ki = 650 nM) [1], CK2-IN-6 can serve as a valuable probe in biochemical and cellular assays where both CK2 and NNMT activities are being investigated. Researchers can leverage this off-target activity to explore potential crosstalk between these two enzymes or to control for NNMT-mediated effects in their experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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